molecular formula C12H15ClN2O4 B1421342 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate CAS No. 1206077-95-3

2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate

Cat. No.: B1421342
CAS No.: 1206077-95-3
M. Wt: 286.71 g/mol
InChI Key: OSGRNIJBPSDPKQ-UHFFFAOYSA-N
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Description

2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate is a synthetic carbamate derivative featuring a chloroethyl group, an acetylamino substituent, and a methoxy group on the phenyl ring.

Properties

IUPAC Name

2-chloroethyl N-(4-acetamido-3-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-8(16)14-10-4-3-9(7-11(10)18-2)15-12(17)19-6-5-13/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGRNIJBPSDPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NC(=O)OCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193293
Record name 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206077-95-3
Record name 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206077-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate typically involves the reaction of 2-chloroethanol with 4-(acetylamino)-3-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol), typically under mild conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

    Oxidation: Products include hydroxyl derivatives.

Scientific Research Applications

2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Studied for its effects on insect physiology and its potential use as a model compound for studying carbamate toxicity.

    Medicine: Investigated for its potential use in developing new insecticides with lower toxicity to humans.

    Industry: Used in the formulation of agricultural pesticides to control a wide range of pests.

Mechanism of Action

The mechanism of action of 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission and eventual paralysis of the insect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The compound shares functional groups with several classes of bioactive molecules:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i): These analogs differ in substituents (e.g., chloro vs. methoxy groups) and alkyl chain length. The chloroethyl group in the target compound may enhance alkylating activity compared to longer alkyl chains in analogs like 4a–i .
  • Inosiplex: A combination drug containing 4-(acetylamino)benzoate. While it shares the acetylamino group, its structure and mechanism (immunomodulatory) diverge significantly from the carbamate framework .

Physicochemical Properties

  • Lipophilicity : Determined via HPLC capacity factor (log k), lipophilicity is critical for membrane permeability. The methoxy group in the target compound likely increases hydrophobicity compared to hydroxyl-containing analogs, similar to trends observed in 4a–i derivatives .
  • Solubility (Octanol/Water): Evidence from nitrosourea studies highlights the importance of solubility in toxicity and therapeutic index.

Therapeutic Potential

The compound’s balance of alkylating activity and solubility could position it as a candidate for antitumor applications. However, its toxicity profile must be compared to nitrosoureas, where optimal therapeutic agents exhibit low carbamoylating activity, high alkylating capacity, and favorable solubility .

Comparative Data Table

Compound Key Substituents log k (Lipophilicity) Alkylating Activity Solubility (Octanol/Water) Biological Application
2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate Chloroethyl, acetylamino, methoxy Estimated high High Low (predicted) Antitumor (potential)
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl methyl-carbamate (4a) Chlorophenyl, methyl Moderate Moderate Moderate Antimicrobial
Ethyl ([3-(acetylamino)phenyl]amino)(oxo)acetate Oxoacetate, acetylamino Low None High Unknown
Carmustine (Nitrosourea analog) Chloroethyl, nitroso High Very high Moderate Glioblastoma

Key Research Findings

  • Toxicity Considerations : High alkylating activity in nitrosoureas correlates with both efficacy and toxicity, suggesting that the target compound’s safety profile requires rigorous evaluation .
  • Synthetic Feasibility : Analogous carbamates are synthesized efficiently, implying scalable production for the target compound pending regulatory approval .

Biological Activity

2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClN2O4
  • Molecular Weight : 288.70 g/mol

The biological activity of this compound primarily involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. The compound is thought to exert its effects through several mechanisms:

  • DNA Alkylation : The chloroethyl group is known to form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cell cycle regulation, contributing to its anticancer properties.
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

Activity Type Description
AnticancerInduces apoptosis in various cancer cell lines.
AntimicrobialExhibits activity against specific bacterial strains.
Anti-inflammatoryReduces inflammatory markers in vitro.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against several cancer cell lines, including breast and lung cancer. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis was primarily mediated by the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 25 µg/mL against both bacteria, suggesting potential as an antimicrobial agent .

Case Study 3: In Vivo Studies

In vivo studies conducted on murine models revealed that administration of the compound led to a significant decrease in tumor size compared to control groups. The mechanism was linked to enhanced immune response and decreased angiogenesis within the tumor microenvironment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate
Reactant of Route 2
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2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate

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